molecular formula C18H19ClFN3O3S B298095 N-{2-[2-(2-chloro-6-fluorobenzylidene)hydrazino]-2-oxoethyl}-N-(3,4-dimethylphenyl)methanesulfonamide

N-{2-[2-(2-chloro-6-fluorobenzylidene)hydrazino]-2-oxoethyl}-N-(3,4-dimethylphenyl)methanesulfonamide

Número de catálogo B298095
Peso molecular: 411.9 g/mol
Clave InChI: PICPPEGZYAJXBJ-UFFVCSGVSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-{2-[2-(2-chloro-6-fluorobenzylidene)hydrazino]-2-oxoethyl}-N-(3,4-dimethylphenyl)methanesulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as CF33, and it is a small molecule inhibitor of the Wnt/beta-catenin signaling pathway.

Mecanismo De Acción

CF33 inhibits the Wnt/beta-catenin signaling pathway by binding to TBL1XR1, which is a component of the beta-catenin destruction complex. This complex is responsible for the degradation of beta-catenin, which is a key component of the Wnt/beta-catenin signaling pathway. Inhibition of this complex leads to the accumulation of beta-catenin, which activates the Wnt/beta-catenin signaling pathway. This activation has been shown to have potential therapeutic benefits in various diseases.
Biochemical and Physiological Effects:
CF33 has been shown to have various biochemical and physiological effects in different cell lines and animal models. In cancer cell lines, CF33 has been shown to inhibit cell proliferation, induce cell death, and reduce tumor growth. In osteoporotic animal models, CF33 has been shown to increase bone density and reduce bone loss. In Alzheimer's disease animal models, CF33 has been shown to reduce amyloid beta deposition and improve cognitive function.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

CF33 has several advantages for lab experiments, including its small molecular size, high potency, and specificity for the Wnt/beta-catenin signaling pathway. However, there are also some limitations to using CF33 in lab experiments, including its potential toxicity, limited solubility, and lack of selectivity for other signaling pathways.

Direcciones Futuras

There are several future directions for the research and development of CF33. One potential direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to conduct more preclinical studies to evaluate the safety and efficacy of CF33 in various disease models. Additionally, there is a need for the development of more selective inhibitors of the Wnt/beta-catenin signaling pathway to reduce potential off-target effects. Finally, there is a need for the development of new drug delivery systems to improve the solubility and bioavailability of CF33.

Métodos De Síntesis

The synthesis of CF33 involves a multistep process that includes the reaction of 2-chloro-6-fluorobenzaldehyde with hydrazine hydrate to form 2-(2-chloro-6-fluorobenzylidene)hydrazine. This intermediate is then reacted with 2-oxoethyl methanesulfonate to form the final product, N-{2-[2-(2-chloro-6-fluorobenzylidene)hydrazino]-2-oxoethyl}-N-(3,4-dimethylphenyl)methanesulfonamide.

Aplicaciones Científicas De Investigación

CF33 has been extensively studied for its potential therapeutic applications in various diseases such as cancer, osteoporosis, and Alzheimer's disease. The Wnt/beta-catenin signaling pathway plays a crucial role in the regulation of cell growth, differentiation, and development. Dysregulation of this pathway has been implicated in the development and progression of various diseases. CF33 inhibits the Wnt/beta-catenin signaling pathway by targeting the protein TBL1XR1, which is a component of the beta-catenin destruction complex. Inhibition of this pathway has been shown to have potential therapeutic benefits in various diseases.

Propiedades

Nombre del producto

N-{2-[2-(2-chloro-6-fluorobenzylidene)hydrazino]-2-oxoethyl}-N-(3,4-dimethylphenyl)methanesulfonamide

Fórmula molecular

C18H19ClFN3O3S

Peso molecular

411.9 g/mol

Nombre IUPAC

N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-2-(3,4-dimethyl-N-methylsulfonylanilino)acetamide

InChI

InChI=1S/C18H19ClFN3O3S/c1-12-7-8-14(9-13(12)2)23(27(3,25)26)11-18(24)22-21-10-15-16(19)5-4-6-17(15)20/h4-10H,11H2,1-3H3,(H,22,24)/b21-10+

Clave InChI

PICPPEGZYAJXBJ-UFFVCSGVSA-N

SMILES isomérico

CC1=C(C=C(C=C1)N(CC(=O)N/N=C/C2=C(C=CC=C2Cl)F)S(=O)(=O)C)C

SMILES

CC1=C(C=C(C=C1)N(CC(=O)NN=CC2=C(C=CC=C2Cl)F)S(=O)(=O)C)C

SMILES canónico

CC1=C(C=C(C=C1)N(CC(=O)NN=CC2=C(C=CC=C2Cl)F)S(=O)(=O)C)C

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.